3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine
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Overview
Description
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine is a chemical compound with the molecular formula C8H14F2N It is characterized by the presence of a cyclopropyl group and a difluoroethyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine typically involves the reaction of cyclopropylamine with 2,2-difluoroethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines or difluoroethyl derivatives.
Scientific Research Applications
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoroethyl group may enhance the compound’s stability and bioavailability, while the cyclopropyl group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-3-(2,2-difluoroethyl)pyrrolidine
- 3-Cyclopropyl-3-(2,2-difluoroethyl)piperidine
- 3-Cyclopropyl-3-(2,2-difluoroethyl)morpholine
Uniqueness
3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The presence of the difluoroethyl group also enhances its chemical stability and potential biological activity.
Properties
Molecular Formula |
C8H13F2N |
---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
3-cyclopropyl-3-(2,2-difluoroethyl)azetidine |
InChI |
InChI=1S/C8H13F2N/c9-7(10)3-8(4-11-5-8)6-1-2-6/h6-7,11H,1-5H2 |
InChI Key |
QFFNJCXVTOUXQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CNC2)CC(F)F |
Origin of Product |
United States |
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